2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate

Description

Structural Characterization and Molecular Identity

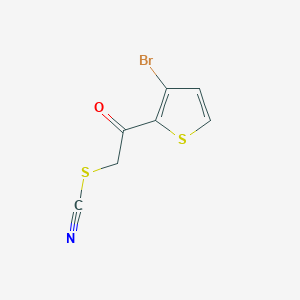

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate possesses a well-defined molecular structure characterized by the molecular formula C₇H₄BrNOS₂ and a molecular weight of 262.15 grams per mole. The compound is registered under Chemical Abstracts Service number 937602-37-4 and carries the MDL number MFCD09027130, providing standardized identification across chemical databases. The molecular architecture consists of a thiophene ring system substituted with a bromine atom at the 3-position and connected through a ketone linkage to an ethyl thiocyanate moiety.

The structural characterization reveals several key molecular features that define the compound's identity. The thiophene ring, a five-membered heterocyclic system containing sulfur, serves as the core aromatic framework. This ring system exhibits planarity and aromaticity, as indicated by its extensive substitution reactions and electronic properties. The bromine substitution at the 3-position of the thiophene ring creates a specific substitution pattern that influences both the electronic distribution and reactivity profile of the molecule.

The thiocyanate functional group (-SCN) represents a crucial structural element that significantly impacts the compound's chemical behavior. This linear triatomic group consists of sulfur, carbon, and nitrogen atoms arranged in a specific geometry that confers unique reactivity patterns. The thiocyanate group functions as a pseudohalide due to its similarity in reactions to halide ions, providing versatile synthetic utility.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄BrNOS₂ | |

| Molecular Weight | 262.15 g/mol | |

| CAS Number | 937602-37-4 | |

| MDL Number | MFCD09027130 | |

| Melting Point | 99-100°C | |

| Storage Temperature | Ambient |

Historical Context of Thiocyanate Chemistry

The development of thiocyanate chemistry provides essential context for understanding the significance of this compound within the broader chemical landscape. Thiocyanate compounds have a rich history dating back to their early recognition as distinctive chemical entities. The thiocyanate ion was historically known as rhodanide, derived from a Greek word meaning rose, due to the characteristic red color of its complexes with iron. This historical nomenclature reflects the early recognition of thiocyanate's unique chemical properties and its distinctive analytical applications.

The fundamental chemistry of thiocyanates was established through systematic investigations of their formation and reactivity. Thiocyanate production occurs through the reaction of elemental sulfur or thiosulfate with cyanide, demonstrating the interconnected nature of sulfur and nitrogen chemistry in these systems. The reaction pathway involving sulfur octamer and cyanide ions produces thiocyanate through the equation: 8 CN⁻ + S₈ → 8 SCN⁻, while the alternative pathway utilizes thiosulfate: CN⁻ + S₂O₃²⁻ → SCN⁻ + SO₃²⁻.

The analytical applications of thiocyanate chemistry have been extensively documented, particularly in the context of iron detection and quantification. The formation of deep red iron thiocyanate complexes has served as a fundamental analytical tool since the late nineteenth century. German chemists L. Liechti and W. Suida first described the properties of iron and aluminum thiocyanates in 1884, establishing the foundation for their analytical applications. Subsequently, Hermann I. Schlesinger and H. B. Van Valkenburgh at the University of Chicago provided comprehensive studies of iron thiocyanate chemistry, including structural determinations and analytical methodologies.

The biochemical significance of thiocyanates has emerged as another important aspect of their historical development. Thiocyanate occurs widely in nature and plays essential roles in biological systems, including participation in sulfur cycles and involvement in human defense mechanisms through lactoperoxidase-mediated hypothiocyanite biosynthesis. This biological relevance underscores the importance of thiocyanate chemistry beyond purely synthetic applications.

Position within Organosulfur Chemistry

This compound occupies a distinctive position within the broader field of organosulfur chemistry, representing a complex integration of multiple sulfur-containing functional groups. Organosulfur compounds constitute a vast and diverse class of chemical entities that contain sulfur atoms bonded to carbon. These compounds range from simple thioethers to complex heterocyclic systems, with sulfur serving essential roles in both biological and synthetic chemistry.

The compound's classification within organosulfur chemistry stems from its multiple sulfur-containing functionalities. The thiophene ring system represents one of the fundamental heterocyclic organosulfur frameworks, while the thiocyanate group provides an additional sulfur-nitrogen-carbon functionality. This dual presence of sulfur atoms in different chemical environments creates unique electronic and chemical properties that distinguish the compound from simpler organosulfur derivatives.

Thioethers represent one of the primary classes of organosulfur compounds, characterized by carbon-sulfur-carbon bonds. While this compound does not contain traditional thioether linkages, its thiophene ring incorporates sulfur in a cyclic aromatic system that exhibits related but distinct properties. The aromatic nature of the thiophene sulfur differentiates it from the aliphatic sulfur found in simple thioethers, resulting in different reactivity patterns and stability characteristics.

The thiocyanate functional group adds another dimension to the compound's organosulfur chemistry profile. Thiocyanates can be considered as specialized organosulfur derivatives that incorporate nitrogen functionality, creating what might be termed sulfur-nitrogen hybrid systems. The linear arrangement of sulfur, carbon, and nitrogen in the thiocyanate group provides unique bonding characteristics that influence both the electronic structure and chemical reactivity of the overall molecule.

| Organosulfur Classification | Functional Group | Present in Compound |

|---|---|---|

| Aromatic Sulfur Heterocycles | Thiophene Ring | Yes |

| Thiocyanate Derivatives | -SCN Group | Yes |

| Thioethers | C-S-C Bonds | No |

| Thioesters | C-CO-S-C Bonds | No |

Significance in Heterocyclic Chemistry

The heterocyclic chemistry significance of this compound derives primarily from its thiophene ring system, which represents one of the fundamental aromatic heterocycles. Thiophene belongs to a family of five-membered aromatic heterocycles that includes furan, pyrrole, and selenophene, each distinguished by their heteroatom composition. The planar five-membered ring structure of thiophene exhibits aromatic character, as demonstrated by its extensive substitution reactions and electronic properties.

The aromatic nature of thiophene significantly influences the compound's chemical behavior and synthetic utility. Unlike conventional sulfides, the sulfur atom in thiophene resists alkylation and oxidation due to its integration into the aromatic system. This resistance to typical sulfur chemistry reactions reflects the delocalization of electron pairs on sulfur within the pi electron system of the aromatic ring. The aromatic stabilization provides enhanced chemical stability while maintaining reactive sites at specific ring positions.

The substitution pattern in this compound demonstrates the regioselectivity characteristics of thiophene chemistry. The bromine substitution at the 3-position and the ketone linkage at the 2-position reflect the preferential reactivity of thiophene at the 2- and 5-positions. These positions, flanking the sulfur heteroatom, exhibit enhanced susceptibility to electrophilic attack, with thiophene demonstrating reactivity approximately 10⁷ times greater than benzene toward bromination.

The heterocyclic framework provides the compound with potential applications in materials science and pharmaceutical chemistry. Thiophene derivatives serve as important building blocks in the development of conducting polymers, particularly polythiophenes that exhibit electrical conductivity upon partial oxidation. The electronic properties of the thiophene ring, combined with the functional group diversity present in this compound, create opportunities for advanced material applications.

| Heterocyclic Property | Thiophene Characteristic | Impact on Compound |

|---|---|---|

| Aromaticity | Planar five-membered ring | Enhanced stability |

| Substitution Pattern | 2,5-positions most reactive | Directed functionalization |

| Electronic Properties | Electron-rich heterocycle | Electrophilic substitution |

| Ring Stability | Aromatic stabilization | Chemical robustness |

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name describes the compound as [2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate, which systematically identifies each structural component. This nomenclature system begins with the thiophene ring as the primary structural unit, identifies the bromine substitution position, describes the ketone linkage, and concludes with the thiocyanate ester functionality.

Properties

IUPAC Name |

[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPVRABJZKIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-bromo-2-thiophenecarboxylic acid with thiocyanate under specific conditions. One common method includes the use of a dehydrating agent like thionyl chloride to convert the carboxylic acid to an acyl chloride, which then reacts with ammonium thiocyanate to form the desired thiocyanate compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Cyclization Reactions: The thiocyanate group can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate involves its interaction with various molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in substitution reactions, while the bromine atom can facilitate electrophilic aromatic substitution. The thiophene ring’s electronic properties also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Physical Properties

The table below compares 2-(3-bromo-2-thienyl)-2-oxoethyl thiocyanate (hypothetical data inferred from analogs) with phenyl- and thienyl-substituted thiocyanates:

*Note: Data for this compound are extrapolated from chloro-thienyl analogs and bromophenyl derivatives.

Key Observations:

- Melting Points : Thienyl-substituted thiocyanates (e.g., 3-chloro-2-thienyl analog: 76–78°C ) generally exhibit lower melting points compared to nitro- or chlorophenyl derivatives (124–126°C , 87–89°C ). This suggests weaker intermolecular forces in thienyl systems, likely due to reduced aromatic stacking efficiency.

- Electronic Effects : Nitro groups (strong electron-withdrawing) increase melting points and stability, while bromine (moderately electron-withdrawing) and chlorine (electron-withdrawing) influence reactivity and solubility .

Example Syntheses:

- Bromophenyl Derivatives: Reacting dibromo-hydroxyacetophenones with ammonium thiocyanate in aqueous acetone yields brominated 2-oxoethyl thiocyanates (e.g., 2-(5-bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate, 66% yield) .

- Chlorophenyl Derivatives: 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is synthesized via reaction of 2-cyanopropionic acid with chlorobenzene, followed by thiocyanation .

- Thienyl Derivatives : Similar strategies apply, substituting aromatic bromides with brominated thienyl precursors .

Reactivity Trends:

- Bromine’s larger atomic radius compared to chlorine may slow reaction kinetics in nucleophilic substitutions but enhance leaving-group ability in certain contexts.

Hypothetical Bioactivity of Thienyl Thiocyanates:

- Bromine’s hydrophobicity could improve blood-brain barrier permeability, suggesting neurological applications .

Biological Activity

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a compound of growing interest in pharmacological research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNOS |

| Molecular Weight | 232.09 g/mol |

| CAS Number | 937602-37-4 |

| Solubility | Low in water |

| Log P (octanol-water) | 3.15 |

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological activities:

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, raising concerns about potential drug-drug interactions.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It appears to inhibit tumor growth by targeting critical signaling pathways involved in cell proliferation, particularly through the MAPK/ERK pathway.

- Antimicrobial Activity : Similar thienyl compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound may also possess such activity.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Interaction : The ability to inhibit cytochrome P450 enzymes alters metabolic pathways, impacting drug efficacy and toxicity.

- Cell Signaling Modulation : By interfering with critical signaling pathways, the compound may induce apoptosis in cancer cells.

Case Study 1: CYP Enzyme Inhibition

A study evaluating various halogenated compounds found that this compound significantly inhibited CYP1A2 and CYP2D6 activities in vitro. This finding suggests potential drug-drug interactions when used alongside other medications metabolized by these enzymes.

Case Study 2: Anticancer Activity

In experiments assessing the anticancer potential of halogenated benzene derivatives, this compound demonstrated promising results in reducing cell viability in human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Comparative Analysis

When compared to structurally similar compounds, such as other thienyl derivatives, this compound stands out due to its unique combination of bromine substitution and thiocyanate functionality. This unique structure enhances its reactivity and potential biological interactions.

| Compound | Key Activity | Mechanism |

|---|---|---|

| This compound | CYP enzyme inhibition, anticancer | Inhibition of metabolic pathways |

| Thienyl derivatives | Antimicrobial | Disruption of pathogen metabolism |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a brominated thienyl precursor (e.g., 3-bromo-2-thienyl ketone) reacts with potassium thiocyanate (KSCN) or ammonium thiocyanate (NHSCN) in polar solvents like acetone or dimethylformamide (DMF). For example, analogous thiocyanate syntheses involve reacting brominated aromatic ketones with thiocyanate salts under reflux conditions for 6–12 hours .

- Characterization : Intermediates and final products are validated using H/C NMR (to confirm thiocyanate integration and bromothienyl signals), mass spectrometry (MS) for molecular weight confirmation, and elemental analysis. Purity is assessed via HPLC (>95% purity threshold) .

Q. How can researchers ensure structural fidelity of this compound using crystallographic data?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in regiochemistry or stereochemistry. For bromothienyl derivatives, SC-XRD parameters (e.g., bond angles, Br–S distances) are compared to structurally related compounds, such as ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, to validate molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiocyanate group in nucleophilic or electrophilic reactions?

- Methodology : The thiocyanate (-SCN) group exhibits ambident nucleophilicity. Reactivity can be probed via competition experiments (e.g., SCN vs. other nucleophiles like Br in substitution reactions). Kinetic studies in DMF or acetonitrile, monitored by H NMR, reveal whether sulfur or nitrogen acts as the nucleophilic site under specific conditions .

Q. How does the bromothienyl moiety influence the compound’s electronic properties and stability under acidic/basic conditions?

- Methodology : Density Functional Theory (DFT) calculations assess electron-withdrawing effects of the bromothienyl group on the thiocyanate’s reactivity. Stability is tested via pH-dependent degradation studies (e.g., incubating the compound in buffers at pH 2–12 and analyzing degradation products via LC-MS) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?

- Methodology : Based on structurally similar antiproliferative agents (e.g., benzothiazole derivatives), researchers can employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Anti-HIV activity can be screened using reverse transcriptase inhibition assays, referencing protocols for compounds like N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reaction yields when using DMF versus acetone as solvents?

- Methodology : Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions (e.g., hydrolysis). Systematic solvent screening (e.g., acetone, DMF, THF) with controlled temperature and catalyst (e.g., KOH) concentrations can identify optimal conditions. Conflicting yield data from prior studies (e.g., 69% in acetone vs. variable yields in DMF ) highlight the need for reaction monitoring via TLC or in-situ IR spectroscopy .

Q. What strategies mitigate challenges in isolating tautomeric forms or structural isomers of this compound?

- Methodology : Tautomerism (e.g., keto-enol) is assessed via H NMR in deuterated solvents (DMSO-d or CDCl) and variable-temperature NMR. Isomers are separated using preparative HPLC with a C18 column and acetonitrile/water gradients. Crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane) may favor specific tautomers .

Analytical and Biological Evaluation

Q. Which spectroscopic techniques resolve ambiguities in the compound’s thiocyanate coordination or degradation products?

- Methodology : Raman spectroscopy identifies SCN vibrational modes (∼2050–2100 cm), while LC-MS/MS detects degradation products (e.g., cyanate or sulfide derivatives). High-resolution MS (HRMS) confirms molecular formulae of unexpected byproducts .

Q. How can researchers correlate the compound’s logP values with membrane permeability in drug discovery contexts?

- Methodology : Experimental logP is determined via shake-flask method (partitioning between octanol/water), while computational tools (e.g., ChemAxon) predict values. Permeability is tested using Caco-2 cell monolayers, with LC-MS quantification of apical-to-basolateral transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.